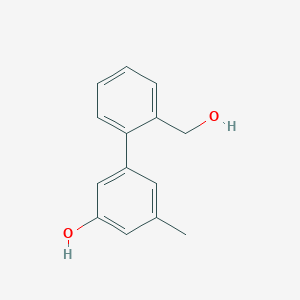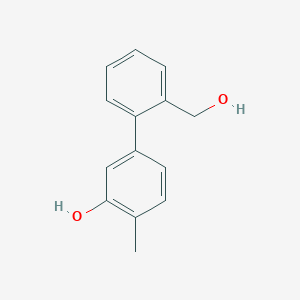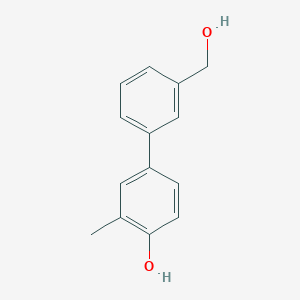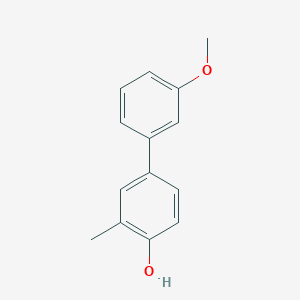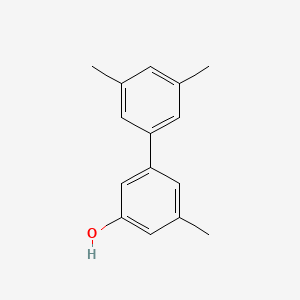
5-(3,5-Dimethylphenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dimethylphenyl)-3-methylphenol, 95% (hereafter referred to as 5-DMP-3-MP) is a synthetic aromatic compound with a wide range of applications in science and industry. It is a colorless solid with a melting point of 115-117 °C and a boiling point of 300 °C. It is soluble in organic solvents such as ethanol and ether, and is insoluble in water. 5-DMP-3-MP is used as a starting material for the synthesis of a number of other compounds, and as a reagent in organic synthesis. It is also used as a catalyst in various reactions, and as a precursor for pharmaceuticals and other organic compounds.
Wirkmechanismus
The mechanism of action of 5-DMP-3-MP is not fully understood. However, it is believed to act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in a variety of reactions, such as the Friedel-Crafts reaction mentioned above.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMP-3-MP are not well understood. It is believed that it may have some effects on the human body, such as the potential to cause skin irritation. However, there is no evidence to suggest that it has any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-DMP-3-MP in lab experiments is its low cost and availability. It is widely available from chemical suppliers and is relatively inexpensive. Additionally, it is a stable compound and can be stored without significant degradation. The main limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
Given the wide range of applications of 5-DMP-3-MP, there are numerous potential future directions for research. These include further investigation into its mechanism of action and biochemical and physiological effects, as well as its potential as a catalyst in various reactions. Additionally, its potential as a precursor for pharmaceuticals and other organic compounds should be further explored. Finally, its potential as a solvent in the production of plastics should be investigated.
Synthesemethoden
5-DMP-3-MP can be synthesized by a number of methods. The most common method is the Friedel-Crafts reaction, which involves the reaction of benzene with an alkyl halide, such as bromoethane. This reaction produces a phenylalkyl halide, which is then reacted with a base, such as sodium hydroxide, to form the desired product. Another method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with an alkyl halide, such as bromoethane, to produce the desired product.
Wissenschaftliche Forschungsanwendungen
5-DMP-3-MP is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a precursor for pharmaceuticals and other organic compounds. It is also used in the synthesis of fluorescent dyes, pesticides, and other compounds. In addition, it is used in the synthesis of polymers, and as a solvent in the production of plastics.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-4-11(2)6-13(5-10)14-7-12(3)8-15(16)9-14/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWPGNFTLBCDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683720 |
Source


|
| Record name | 3',5,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-81-9 |
Source


|
| Record name | 3',5,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

